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molecular formula C15H10ClNO B8386082 2-Chloro-4,5-diphenyloxazole

2-Chloro-4,5-diphenyloxazole

Cat. No. B8386082
M. Wt: 255.70 g/mol
InChI Key: PAVIHTWMLRILFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04051250

Procedure details

12 g. of thioglycolic acid ethyl ester is added to a suspension of 2.4 g. of NaH in 200 ml. of freshly distilled DMF, and the mixture is agitated until the evolution of hydrogen has ceased. Thereafter, 25.5 g. of 2-chloro-4,5-diphenyl-oxazole or 30 g. of 2-bromo-4,5-diphenyl-oxazole is added to the mixture. The latter is agitated for 5 hours at 80° and worked up as usual, thus obtaining the ethyl ester of 4,5-diphenyl-2-oxazolylmercaptoacetic acid, b.p. 207°-210°/0.1 mm.; m.p. 54°-56° (hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-bromo-4,5-diphenyl-oxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:7])[CH2:5][SH:6])C.[H-].[Na+].[H][H].Cl[C:13]1[O:14][C:15]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[C:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[N:17]=1.BrC1OC(C2C=CC=CC=2)=C(C2C=CC=CC=2)N=1>CN(C=O)C>[C:18]1([C:16]2[N:17]=[C:13]([S:6][CH2:5][C:4]([OH:3])=[O:7])[O:14][C:15]=2[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CS)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1OC(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
2-bromo-4,5-diphenyl-oxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1OC(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The latter is agitated for 5 hours at 80°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(OC1C1=CC=CC=C1)SCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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